Bicyclo[2.2.1]hept-2-en-2-ylboronic acid Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 871333-98-1
VCID: VC3359717
InChI: InChI=1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2
SMILES: B(C1=CC2CCC1C2)(O)O
Molecular Formula: C7H11BO2
Molecular Weight: 137.97 g/mol

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid

CAS No.: 871333-98-1

Cat. No.: VC3359717

Molecular Formula: C7H11BO2

Molecular Weight: 137.97 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid - 871333-98-1

Specification

CAS No. 871333-98-1
Molecular Formula C7H11BO2
Molecular Weight 137.97 g/mol
IUPAC Name 2-bicyclo[2.2.1]hept-2-enylboronic acid
Standard InChI InChI=1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2
Standard InChI Key USTOMIGLBPEIBM-UHFFFAOYSA-N
SMILES B(C1=CC2CCC1C2)(O)O
Canonical SMILES B(C1=CC2CCC1C2)(O)O

Introduction

Chemical Structure and Properties

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid is characterized by its unique bicyclic structure with the boronic acid functionality positioned at the 2-en (alkene) position. This strategic placement of the boronic acid group contributes significantly to its chemical reactivity and synthetic utility.

The compound is identified by the CAS number 871333-98-1 and has a molecular formula of C₇H₁₁BO₂, corresponding to a molecular weight of 137.972 g/mol . Its structure can be represented by the SMILES notation OB(C1=CC2CC1CC2)O, which describes the spatial arrangement of atoms within the molecule .

Table 1: Physical and Chemical Properties of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid

PropertyValue
Molecular FormulaC₇H₁₁BO₂
Molecular Weight137.972 g/mol
CAS Number871333-98-1
MDL NumberMFCD14279382
SMILESOB(C1=CC2CC1CC2)O
Complexity176
Covalently-Bonded Unit Count1
Heavy Atom Count10
Hydrogen Bond Acceptor Count2
Hydrogen Bond Donor Count2
Rotatable Bond Count1
Undefined Atom Stereocenter Count2

The compound's molecular structure features a bicyclo[2.2.1]heptene core, which consists of a cyclohexene ring fused with a methylene bridge. This creates a rigid, cage-like framework that contributes to the compound's distinctive three-dimensional structure. The boronic acid group (-B(OH)₂) is attached to the double bond (C=C) at the 2-position, resulting in an sp²-hybridized carbon-boron bond .

Synthesis and Preparation Methods

The synthesis of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid typically involves hydroboration reactions of norbornene derivatives. While the search results don't provide specific synthetic protocols for this exact compound, similar boronic acid derivatives are synthesized through hydroboration reactions using boron-containing reagents such as borane (BH₃) or diborane (B₂H₆).

For related compounds such as (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid, the synthesis often involves moderate temperature conditions and the use of solvents like tetrahydrofuran (THF) or diethyl ether. The reactions are typically conducted under an inert atmosphere to prevent oxidation of the boronic acid functionality.

Purification techniques such as recrystallization or chromatography are commonly employed to obtain the desired product with high purity. In industrial settings, continuous flow reactors and automated systems may enhance the efficiency and yield of the synthesis.

Chemical Reactions and Applications

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid participates in a diverse range of chemical reactions, making it a versatile building block in organic synthesis. Based on the reactivity of structurally similar compounds, several key reaction types can be identified.

Cross-Coupling Reactions

The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates in the presence of a palladium catalyst. These reactions are fundamental in the construction of complex organic molecules, pharmaceutical intermediates, and natural products.

Photoredox-Catalyzed Transformations

Recent research has demonstrated the utility of bicyclic boronic esters in photoredox-catalyzed cyclobutane synthesis. These reactions proceed through a deboronative radical process, highlighting the versatility of such compounds in modern synthetic methodologies .

In one specific application, a bicyclo[2.2.1]heptane (norbornane) substrate was successfully employed in such a transformation, yielding the corresponding product with excellent diastereoselectivity . This demonstrates the potential of bicyclic boronic acid derivatives in stereoselective synthesis.

General Reaction Types

Based on the reactivity patterns of structurally similar boronic acids, Bicyclo[2.2.1]hept-2-en-2-ylboronic acid likely undergoes the following reaction types:

  • Oxidation: Conversion of the boronic acid group to boronic esters or borates using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).

  • Reduction: Transformation of the boronic acid group to boranes or borohydrides using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Replacement of the boronic acid group with other functional groups through various reaction mechanisms.

Applications in Organic Synthesis

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular frameworks.

Building Block in Synthetic Chemistry

The compound functions as a versatile building block for the synthesis of various organic molecules. Its bicyclic structure introduces rigidity and defined stereochemistry into target compounds, while the boronic acid functionality enables further transformations through various coupling reactions .

Cyclobutane Synthesis

Photoredox-catalyzed deboronative radical processes utilizing bicyclic boronic esters have been reported for the synthesis of cyclobutanes. These reactions demonstrate high diastereoselectivity, particularly when employing bicyclo[2.2.1]heptane substrates .

The formation of cyclobutanes through such processes typically involves single-electron transfer mechanisms and subsequent radical cyclization. The bicyclic structure of the starting material influences the stereochemical outcome of the reaction, leading to predictable and controllable stereochemistry in the products .

Medicinal Chemistry Applications

While the search results don't provide specific information about the medicinal applications of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid itself, structurally related boronic acids have demonstrated significant potential in drug discovery and development.

Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them valuable in the design of enzyme inhibitors and other biologically active compounds. For example, related compounds have been investigated for their anticancer properties, particularly through proteasome inhibition mechanisms that lead to apoptosis in cancer cells.

Table 2: Potential Medicinal Applications of Bicyclic Boronic Acid Derivatives

Application AreaMechanismPotential Target
Anticancer TherapyProteasome InhibitionVarious Cancer Cell Lines
Enzyme InhibitorsFormation of Reversible Covalent BondsDiols and Nucleophilic Residues
Drug Delivery SystemsBoron-Containing PolymersVarious Therapeutic Targets

Material Science Applications

The unique structural features of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and similar compounds lend themselves to applications in material science, particularly in polymer chemistry.

The boronic acid functionality can be utilized in the synthesis of boron-containing polymers with tailored properties for applications such as drug delivery systems or chemical sensors. The distinctive bicyclic backbone contributes to the mechanical properties and thermal stability of resulting materials.

Additionally, the ability of boronic acids to form reversible covalent bonds with diols can be exploited in the development of self-healing materials and stimuli-responsive polymers that undergo reversible crosslinking in response to environmental changes.

Comparative Analysis with Related Compounds

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid shares structural similarities with several other compounds, including (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid (CAS: 871333-99-2) and Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- (CAS: 5655618) .

The primary difference between Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid lies in the presence of three methyl groups (at positions 1, 7, and 7) in the latter. These methyl substituents influence the compound's steric properties, reactivity, and biological activity.

Table 3: Comparison of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Bicyclo[2.2.1]hept-2-en-2-ylboronic acidC₇H₁₁BO₂137.972Basic bicyclic framework with boronic acid at 2-en position
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acidC₁₀H₁₇BO₂180.05Three additional methyl groups at positions 1, 7, and 7
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)-C₁₂H₂₀O₂196.2860Hydroxyl group (as acetate) instead of boronic acid

The presence of the boronic acid functionality in Bicyclo[2.2.1]hept-2-en-2-ylboronic acid distinguishes it from many other bicyclic derivatives, imparting unique reactivity and enabling participation in specific chemical reactions such as Suzuki-Miyaura coupling.

Future Research Directions

Based on the current understanding of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and related compounds, several promising research directions can be identified:

  • Development of New Photoredox-Catalyzed Transformations: Further exploration of photoredox-catalyzed processes utilizing this compound could lead to novel synthetic methodologies for the construction of complex molecular frameworks .

  • Medicinal Chemistry Applications: Investigation of the potential biological activities of derivatives and analogues of this compound, particularly in the context of anticancer therapy and enzyme inhibition.

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods for this compound and exploration of its use in sustainable chemical processes.

  • Material Science Applications: Further exploration of the use of this compound and its derivatives in the development of advanced materials with tailored properties.

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